molecular formula C18H18N4O6 B2861853 2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide CAS No. 476356-83-9

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide

Cat. No. B2861853
M. Wt: 386.364
InChI Key: PGQNGLAGHGVUIU-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide” is a chemical compound with the molecular formula C16H19N3O8 . It has a molecular weight of 381.34 .


Synthesis Analysis

A two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines . A solvent-controllable protocol has been developed to produce versatile 3- (2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .


Chemical Reactions Analysis

The compound is involved in a two-step one-pot aminobromination/chlorination of carbonyl alkynes via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.45±0.1 g/cm3 and a predicted pKa of 14.99±0.46 .

Scientific Research Applications

Anticancer Activity

Several compounds with structural similarities have been synthesized and evaluated for their anticancer activities. For instance, a study explored the synthesis, structure, and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential targeting of the VEGFr receptor, which is significant in cancer research (Sharma et al., 2018). Another research effort focused on synthesizing novel 5-oxopyrrolidine derivatives, showing significant anticancer activity against certain cell lines, suggesting the versatility of pyrrolidine-based compounds in developing new anticancer drugs (Kairytė et al., 2022).

Antimicrobial Activity

Research on related compounds has also highlighted their potential in antimicrobial applications. A study synthesized N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, suggesting possible use in the development of new antimicrobial agents (Palamarchuk et al., 2019). Another investigation into N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives found these compounds exhibited in vitro antibacterial activity against several strains, including Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).

Molecular Docking and Synthesis Studies

The design and synthesis of compounds followed by molecular docking studies are crucial in drug development. An example includes the design-based synthesis of an indole acetamide derivative, which involved a comprehensive analysis, including molecular docking, geometrical optimization, and interaction energy studies, to explore its anti-inflammatory potential (Al-Ostoot et al., 2020).

Enzyme Inhibition and Mechanistic Studies

Compounds from the pyrrolidine and acetamide families have been researched for their potential as enzyme inhibitors. For example, a study synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles, evaluating them for their antioxidant and antitumor activities, providing insights into their mechanisms of action and potential therapeutic applications (Hamama et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c23-13(9-21-15(25)4-5-16(21)26)19-11-2-1-3-12(8-11)20-14(24)10-22-17(27)6-7-18(22)28/h1-3,8H,4-7,9-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNGLAGHGVUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC(=CC=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide

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